molecular formula C8H13NO2 B12942384 1-Cyclopropylpyrrolidine-3-carboxylic acid

1-Cyclopropylpyrrolidine-3-carboxylic acid

Cat. No.: B12942384
M. Wt: 155.19 g/mol
InChI Key: JHMCPKJOECQNOB-UHFFFAOYSA-N
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Description

1-Cyclopropylpyrrolidine-3-carboxylic acid is a unique organic compound characterized by a cyclopropyl group attached to a pyrrolidine ring, which in turn is connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of cyclopropylamine with a suitable carboxylic acid derivative can yield the desired compound. Additionally, the use of Grignard reagents and subsequent cyclization reactions can also be employed to synthesize this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling processes .

Comparison with Similar Compounds

1-Cyclopropylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolidine derivatives and cyclopropyl-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Some similar compounds include:

The uniqueness of this compound lies in its specific combination of the cyclopropyl and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-cyclopropylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-4-9(5-6)7-1-2-7/h6-7H,1-5H2,(H,10,11)

InChI Key

JHMCPKJOECQNOB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2)C(=O)O

Origin of Product

United States

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